molecular formula C20H20BNO4 B3028410 (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid CAS No. 201802-29-1

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid

Cat. No. B3028410
M. Wt: 349.2 g/mol
InChI Key: HDVVFJKYLNSKOG-UHFFFAOYSA-N
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Description

Boronic acids are a class of compounds that have found extensive use in various chemical reactions due to their unique reactivity and ability to form stable complexes with different substrates. While the specific compound "(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid" is not directly mentioned in the provided papers, the related chemistry and applications of boronic acids can be inferred from the studies on phenylboronic and 4-methoxyphenylboronic acids. These compounds are known for their ability to form supramolecular assemblies through hydrogen bonding interactions, as reported in the synthesis of assemblies involving phenylboronic acids .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of boron tribromide and other reagents to introduce the boronic acid functional group into aromatic compounds. For example, the synthesis of a radioligand for the GABA receptor in the brain entailed a demethylation step using boron tribromide . Although the synthesis of "(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid" is not explicitly described, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups. This structure allows for the formation of hydrogen bonds with heteroatoms such as nitrogen, as seen in the supramolecular assemblies involving phenylboronic acids . The molecular structure of boronic acids is crucial for their reactivity and the formation of complexes with various substrates.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis and are particularly known for their role in Suzuki-Miyaura cross-coupling reactions. They can also catalyze other types of reactions, such as the dehydrative amidation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the phenyl ring of the boronic acid is critical in preventing the coordination of amines to the boron atom, thus accelerating the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure and the substituents on the aromatic ring. For instance, the presence of methoxy groups can affect the solubility and reactivity of the boronic acid. The formation of hydrogen bonds and the ability to form stable complexes with substrates are key properties that enable the use of boronic acids in supramolecular chemistry and catalysis .

Scientific Research Applications

Synthesis and Characterization

  • Organic Synthesis : Boronic acids, including derivatives like (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid, are key intermediates and building blocks in organic synthesis. They are used in various reactions, such as Suzuki coupling, and are vital for creating complex organic molecules (Zhang et al., 2017).

  • Anticancer Applications : Certain boronic acid compounds with di-Schiff groups have been investigated for their anticancer effects. These compounds show potential in decreasing cell viability in cancer cells, highlighting their therapeutic potential (Salih, 2019).

  • Catalysis : Boronic acids are effective catalysts in various chemical reactions. For instance, they can catalyze dehydrative amidation between carboxylic acids and amines, which is crucial in peptide synthesis (Wang et al., 2018).

Materials Science and Engineering

  • Corrosion Inhibition : Some derivatives of boronic acids, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have shown impressive performance as corrosion inhibitors, particularly in acidic environments. This application is crucial for protecting metals in industrial settings (Bentiss et al., 2009).

  • Optoelectronics : Certain boronic acid derivatives are being explored for their potential in optoelectronics, particularly as materials for organic light-emitting diodes (OLEDs). Their charge transfer properties and optoelectronic behaviors are of significant interest (Wazzan & Irfan, 2019).

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and washing thoroughly after handling .

properties

IUPAC Name

[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO4/c1-25-19-11-7-17(8-12-19)22(18-9-13-20(26-2)14-10-18)16-5-3-15(4-6-16)21(23)24/h3-14,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVVFJKYLNSKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid

CAS RN

201802-29-1
Record name [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
T Jiang, N Lu, Y Hang, J Yang, J Mei, J Wang… - Journal of Materials …, 2016 - pubs.rsc.org
Citrate is a vital metabolite in the Krebs cycle of nearly every aerobic cell. The abnormality in its levels in biological systems is closely associated with some diseases. Facile and efficient …
Number of citations: 33 pubs.rsc.org
B Wang, N He, B Li, S Jiang, Y Qu… - Australian Journal of …, 2012 - CSIRO Publishing
In this work, a new series of triphenylamine-based diketo-pyrrolo-pyrrole (DPP) compounds (DPP-I, DPP-II, DPP-III) have been designed and synthesized by a concise route. Their one- …
Number of citations: 41 www.publish.csiro.au
N Lu, T Jiang, H Tan, Y Hang, J Yang, J Wang… - Analytical …, 2017 - pubs.rsc.org
Aluminum is a known neurotoxin to organisms and believed to cause Alzheimer's disease, osteomalacia, and breast cancer. Therefore, effective tools for Al3+ recognition are in great …
Number of citations: 22 pubs.rsc.org
C Lv, W Liu, Q Luo, H Yi, H Yu, Z Yang, B Zou… - Chemical …, 2020 - pubs.rsc.org
Further development of high-efficiency and low-cost organic fluorescent materials is intrinsically hampered by the energy gap law and spin statistics, especially in the near-infrared (NIR) …
Number of citations: 55 pubs.rsc.org
J Yang, F Guo, J Hua, X Li, W Wu, Y Qu… - Journal of Materials …, 2012 - pubs.rsc.org
In this work, three new quinacridone-based dyes containing a furan moiety (QA1–3) have been synthesized through simple synthetic routes for the application of dye-sensitized solar …
Number of citations: 83 pubs.rsc.org
Y Liu, Y Wang, X Song, X Wang, H Zhu… - Journal of Materials …, 2022 - pubs.rsc.org
With the development of microelectronics technology, personalized intelligent lighting and lighting control systems have been widely utilized in smart buildings to save energy, facilitate …
Number of citations: 2 pubs.rsc.org
D Wang, MMS Lee, W Xu, G Shan… - Angewandte Chemie …, 2019 - Wiley Online Library
The efficient utilization of energy dissipating from non‐radiative excited‐state decay of fluorophores was only rarely reported. Herein, we demonstrate how to boost the energy …
Number of citations: 174 onlinelibrary.wiley.com
XD Zhu, F Wu, CC Peng, LY Ding, YJ Yu… - Chemical Engineering …, 2021 - Elsevier
Here, the asymmetrical 8,8-dimethyl-8H-indolo[3,2,1-de]acridine (ACZ) is firstly developed as central core for hole-transporting materials (HTMs) in perovskite solar cells (PeSCs). Two …
Number of citations: 3 www.sciencedirect.com
X Zhang, Y Hang, W Qu, Y Yan, P Zhao, J Hua - RSC advances, 2016 - pubs.rsc.org
A new fluorescent probe (DPP-AC) based on diketopyrrolopyrrole with an acrylate group was designed and synthesized for the sensitive and selective detection of biological thiols. The …
Number of citations: 26 pubs.rsc.org
D Deng, Y Yang, S Liu, X Deng, Z Chen, S Pu - Dyes and Pigments, 2022 - Elsevier
Four novel benzothiadiazole-containing dibenzobenzimidazole derivatives were elaborately designed and successfully synthesized. Meanwhile, their molecular structures were …
Number of citations: 8 www.sciencedirect.com

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